(4E)-N-(2-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide (4E)-N-(2-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16345838
InChI: InChI=1S/C25H28ClNO5/c1-15(10-12-21(28)27-13-17-7-5-6-8-20(17)26)9-11-18-23(30-3)16(2)19-14-32-25(29)22(19)24(18)31-4/h5-9H,10-14H2,1-4H3,(H,27,28)/b15-9+
SMILES:
Molecular Formula: C25H28ClNO5
Molecular Weight: 457.9 g/mol

(4E)-N-(2-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

CAS No.:

Cat. No.: VC16345838

Molecular Formula: C25H28ClNO5

Molecular Weight: 457.9 g/mol

* For research use only. Not for human or veterinary use.

(4E)-N-(2-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide -

Specification

Molecular Formula C25H28ClNO5
Molecular Weight 457.9 g/mol
IUPAC Name (E)-N-[(2-chlorophenyl)methyl]-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide
Standard InChI InChI=1S/C25H28ClNO5/c1-15(10-12-21(28)27-13-17-7-5-6-8-20(17)26)9-11-18-23(30-3)16(2)19-14-32-25(29)22(19)24(18)31-4/h5-9H,10-14H2,1-4H3,(H,27,28)/b15-9+
Standard InChI Key XYAGBWQLEWJTRV-OQLLNIDSSA-N
Isomeric SMILES CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CC=CC=C3Cl)OC
Canonical SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=CC=C3Cl)OC

Introduction

(4E)-N-(2-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a complex organic compound belonging to the class of amides. It features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The compound's structure includes a chlorobenzyl group and multiple methoxy substituents, enhancing its potential for various chemical interactions and biological effects.

Synthesis of (4E)-N-(2-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Core: Achieved through cyclization reactions involving phenolic derivatives.

  • Functional Group Modifications: Introduction of methoxy and methyl groups via electrophilic aromatic substitution.

  • Amide Bond Formation: The final step includes the reaction of the benzofuran derivative with an appropriate amine to form the amide bond.

Synthesis Steps Overview

StepDescriptionReagents/Conditions
1Benzofuran core formationPhenolic derivatives, cyclization conditions
2Functional group modificationsMethoxy and methyl groups, electrophilic aromatic substitution
3Amide bond formationBenzofuran derivative, amine, coupling reagents

Chemical Reactivity and Potential Applications

The compound's reactivity can be attributed to its functional groups:

  • Amide Bond: Can undergo hydrolysis under acidic or basic conditions.

  • Double Bond: May participate in electrophilic addition reactions or polymerization.

  • Chlorobenzyl Group: Can undergo nucleophilic substitution reactions.

Potential Applications

Given its structural characteristics, this compound may find applications in medicinal chemistry, particularly in the exploration of anti-inflammatory, antitumor, and antimicrobial effects.

Biological Activities and Research Findings

Compounds with similar structures have been reported to exhibit a range of biological activities. The benzofuran core is often associated with anti-inflammatory and anticancer properties, making this compound a candidate for further investigation in medicinal chemistry.

Biological Activity Comparison

Compound NameStructural FeaturesBiological Activity
Mycophenolate MofetilContains a benzofuran moietyImmunosuppressive
7-MethoxyflavoneFlavonoid structure with methoxy groupsAntioxidant
5-HydroxyflavoneHydroxy-substituted flavonoidAnticancer properties

These compounds illustrate the diversity within this chemical class and highlight the unique aspects of (4E)-N-(2-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide.

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